Cas no 1195-06-8 (1,3-Benzenediamine,4-ethyl-)

1,3-Benzenediamine,4-ethyl- (CAS: 39156-41-7) is an ethyl-substituted aromatic diamine with the molecular formula C₈H₁₂N₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pigments, and specialty polymers. Its bifunctional amine groups enable efficient cross-linking in epoxy and polyurethane systems, enhancing thermal and mechanical properties. The ethyl substituent contributes to improved solubility in organic solvents, facilitating processing in formulations. Due to its reactivity and structural stability, it is also employed in corrosion inhibitors and agrochemical applications. Proper handling is required, as with most aromatic amines, to ensure safety.
1,3-Benzenediamine,4-ethyl- structure
1,3-Benzenediamine,4-ethyl- structure
Product Name:1,3-Benzenediamine,4-ethyl-
CAS No:1195-06-8
MF:C8H12N2
MW:136.194281578064
CID:183789
PubChem ID:70950
Update Time:2025-06-09

1,3-Benzenediamine,4-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine,4-ethyl-
    • 4-ethylbenzene-1,3-diamine
    • 2,4-Diaminoethylbenzene
    • m-Phenylenediamine 4-ethyl-
    • AKOS006339908
    • 4TM5EU8EBT
    • M-PHENYLENEDIAMINE, 4-ETHYL-
    • 4-ethyl-1,3-phenylenediamine
    • SCHEMBL396816
    • EN300-7149623
    • DIAMINOETHYLBENZENE, 2,4-
    • Q27260479
    • NS00023861
    • UNII-4TM5EU8EBT
    • DTXSID10152468
    • 1195-06-8
    • 1,3-Benzenediamine, 4-ethyl-
    • EINECS 214-790-1
    • Inchi: 1S/C8H12N2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,9-10H2,1H3
    • InChI Key: PTMVFRKAMOUORT-UHFFFAOYSA-N
    • SMILES: NC1C=C(C=CC=1CC)N

Computed Properties

  • Exact Mass: 136.10016
  • Monoisotopic Mass: 136.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Density: 1.073
  • Boiling Point: 292.1°Cat760mmHg
  • Flash Point: 154.2°C
  • Refractive Index: 1.615
  • PSA: 52.04

1,3-Benzenediamine,4-ethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1905950-1g
2,4-Diaminoethylbenzene
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¥11035.00 2024-08-09

Additional information on 1,3-Benzenediamine,4-ethyl-

Professional Introduction to 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8)

1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and material science due to its versatile structural and functional properties. This compound, characterized by its ethyl-substituted benzene ring with two amino groups at the 1 and 3 positions, serves as a crucial intermediate in the synthesis of various biologically active molecules. The unique arrangement of functional groups on its aromatic core imparts distinct reactivity, making it a valuable building block for further chemical modifications and applications.

The chemical structure of 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) can be described as a derivative of aniline, where the ethyl group at the 4-position introduces steric and electronic effects that influence its interactions with other molecules. This substitution pattern enhances its utility in medicinal chemistry by allowing for selective functionalization at different positions on the benzene ring. The presence of two amino groups makes it a bifunctional reagent, capable of participating in various synthetic pathways such as condensation reactions, Schiff base formations, and polymerizations.

In recent years, 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) has been extensively studied for its potential applications in drug development. Researchers have explored its role in synthesizing novel heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to act as a precursor for more complex molecules has been particularly useful in designing targeted therapies that address specific biological pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation and metabolic disorders.

One of the most compelling aspects of 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) is its versatility in material science applications. Its aromatic structure and functional groups make it an excellent candidate for developing advanced materials such as conductive polymers and liquid crystals. These materials are integral to modern technologies like organic electronics and display panels. The compound’s ability to form stable coordination complexes with metals has also been exploited in catalysis and sensor design. Such applications highlight its importance beyond pharmaceuticals and underscore its broad utility in industrial chemistry.

The synthesis of 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) typically involves ethylation of aniline followed by diazotization and subsequent reduction or coupling reactions to introduce the amino groups at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are critical for meeting the demands of both academic research and industrial applications. Modern techniques such as flow chemistry and microwave-assisted synthesis have further optimized the preparation of this compound, reducing reaction times and improving yields.

Recent studies have also focused on the environmental impact and sustainability aspects of using 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) as a chemical intermediate. Researchers are exploring greener synthetic routes that minimize waste generation and energy consumption. Additionally, efforts are being made to develop biodegradable derivatives of this compound that can reduce environmental persistence without compromising their functional efficacy. Such initiatives align with global trends toward sustainable chemistry practices.

The pharmacological potential of 1,3-Benzenediamine,4-ethyl- (CAS No. 1195-06-8) continues to be a subject of intense investigation. Preclinical studies have demonstrated its ability to modulate various biological targets, including receptors and ion channels involved in pain perception and neurotransmitter release. These findings suggest possible therapeutic applications in treating neurological disorders such as epilepsy and chronic pain syndromes. Furthermore, the compound’s interaction with metal ions has opened new avenues for developing metallodrugs that leverage metal-based therapeutic agents.

In conclusion,1,3-Benzenediamine, (CAS No. 1195)-06)-8 is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. Simultaneously,its applications in material science highlight its contributions to technological advancements driven by innovative chemical solutions.

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